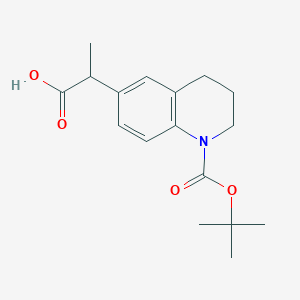

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid

Description

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is a synthetic intermediate featuring a tetrahydroquinoline core modified with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a propanoic acid moiety at the 6-position. The Boc group enhances stability during synthetic workflows, particularly in peptide chemistry and drug development, while the carboxylic acid group enables conjugation or salt formation for improved solubility .

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]propanoic acid |

InChI |

InChI=1S/C17H23NO4/c1-11(15(19)20)12-7-8-14-13(10-12)6-5-9-18(14)16(21)22-17(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,19,20) |

InChI Key |

QCGDBCXFFGXAOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling and Subsequent Functionalization

A widely reported synthetic route involves the following key steps:

Starting Material : 8-Bromo-2,3-dihydroquinolin-4(1H)-one is used as the substrate for palladium-catalyzed coupling reactions.

Coupling Reaction : Under nitrogen atmosphere, 8-bromo-2,3-dihydroquinolin-4(1H)-one is reacted with a suitable propanoic acid derivative or precursor in the presence of a palladium catalyst such as Pd(OAc)2 and a phosphine ligand (e.g., Tri-o-tolylphosphine). The reaction is typically conducted in DMF (dimethylformamide) with triethylamine as a base at elevated temperatures (~120 °C) for several hours (e.g., 6 hours).

Workup : After completion (monitored by thin-layer chromatography), the reaction mixture is filtered and extracted with ethyl acetate and washed with saturated saline, then dried and concentrated under reduced pressure.

Boc Protection : The crude product containing the free amine is dissolved in dichloromethane (DCM), and di-tert-butyl dicarbonate ((Boc)2O) is added along with catalytic 4-dimethylaminopyridine (DMAP) and triethylamine. The mixture is stirred overnight at room temperature to install the Boc protecting group on the nitrogen of the tetrahydroquinoline ring.

Purification : The reaction mixture is washed, dried, and concentrated. The crude product is then purified by silica gel chromatography using a petroleum ether/ethyl acetate solvent system (e.g., 5:1) to afford the target Boc-protected propanoic acid derivative.

Optional Reduction : In some protocols, the crude product undergoes further reduction or modification steps, such as refluxing with ammonium formate in ethanol to reduce any residual unsaturation or impurities.

This method is detailed in a recent Nature publication describing the synthesis of related tetrahydroquinoline derivatives as antibiotic candidates.

Oxidation of Aldehyde Precursors

An alternative approach involves:

Synthesis of Aldehyde Intermediate : Starting from a substituted tetrahydroquinoline aldehyde derivative (e.g., 3-(1-(tert-butoxycarbonyl)-4-oxo-1,2,3,4-tetrahydroquinolin-8-yl)propanal).

Oxidation to Acid : The aldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4), tert-butanol, and 2-methyl-2-butene as scavengers for hypochlorous acid. The reaction is stirred at room temperature for about 1 hour.

Workup : After oxidation, the mixture is acidified with hydrochloric acid and filtered to isolate the carboxylic acid product, which can be used directly without further purification.

This oxidation method is a mild and efficient way to convert aldehydes to acids and is commonly used in the synthesis of related compounds.

Acylation with Propionic Anhydride

In some synthetic schemes, the propanoic acid moiety is introduced by acylation of the tetrahydroquinoline core:

Starting Material : 6-Benzyl-2,3-dihydroquinolin-4(1H)-one derivatives.

Acylation Reaction : The amine or hydroxy group on the tetrahydroquinoline is reacted with propionic anhydride in the presence of a base such as pyridine.

Workup and Purification : The reaction mixture is quenched with water, extracted, washed with sodium bicarbonate and brine, dried, and purified by silica gel chromatography.

This method yields the corresponding propionylated tetrahydroquinoline derivatives, which can be further modified to install the Boc protecting group and/or oxidized to the acid form.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Pd-catalyzed coupling of 8-bromo-2,3-dihydroquinolin-4(1H)-one with propanoic acid precursor | Pd(OAc)2, Tri-o-tolylphosphine, DMF, Et3N, 120 °C, 6 h | Formation of coupled intermediate |

| 2 | Boc protection of tetrahydroquinoline amine | (Boc)2O, DMAP, Et3N, DCM, room temp, overnight | Boc-protected amine installation |

| 3 | Oxidation of aldehyde intermediate to acid | NaClO2, NaH2PO4, t-BuOH, 2-methyl-2-butene, room temp, 1 h | Conversion of aldehyde to propanoic acid |

| 4 | Acylation with propionic anhydride | Propionic anhydride, pyridine, room temp or reflux | Introduction of propionyl side chain |

| 5 | Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | Isolation of pure product |

Analytical and Characterization Data

- Thin-Layer Chromatography (TLC) is used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and purity of intermediates and final products.

- Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) verify molecular weight.

- Infrared Spectroscopy (IR) identifies characteristic functional groups such as carbonyl and Boc groups.

Research Findings and Practical Considerations

- The palladium-catalyzed coupling is a robust and versatile method for introducing the propanoic acid side chain onto the tetrahydroquinoline scaffold with high regioselectivity.

- Boc protection is essential for stabilizing the amine during subsequent synthetic steps and purification.

- Mild oxidation conditions using sodium chlorite prevent over-oxidation or degradation of sensitive moieties.

- Reaction yields vary depending on reaction scale, purity of reagents, and precise control of reaction conditions but typically range from moderate to good (50-85%).

- Chromatographic purification is necessary to obtain analytically pure material suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and free amines.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Quinoline vs. Isoquinoline Core

- Isoquinoline Analog (1158756-02-5): The nitrogen is at the 2-position, altering steric and electronic properties. This difference may affect binding affinity in biological systems or catalytic reactivity .

Functional Group Variations

- Acetic Acid vs. Propanoic Acid: The acetic acid analog (1780999-60-1) has a shorter alkyl chain, reducing lipophilicity compared to the target compound. Propanoic acid’s extended chain may enhance hydrophobic interactions in drug-receptor binding .

- Propanoic Acid vs. Formyl Group: The formyl-containing analogs (444583-19-1, 145525-27-5) lack a carboxylic acid, making them more reactive toward nucleophiles but less suited for salt formation or conjugation .

Stereochemical Considerations

- The (R)- and (S)-formyl derivatives exhibit chiral centers, which are absent in the target compound. Chirality is critical for enantioselective synthesis or interactions with chiral biomolecules .

Biological Activity

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid (CAS No. 1780999-60-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- IUPAC Name : 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid

- Purity : Typically >98% in commercial samples

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of enzyme activity and receptor interactions, particularly within the central nervous system. The presence of the tetrahydroquinoline moiety suggests potential neuroprotective effects and modulation of neurotransmitter systems.

Biological Activities

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cellular environments.

- Anti-inflammatory Effects : It has been shown to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier positions it as a candidate for neurodegenerative disease treatment.

Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid resulted in a significant reduction in neuronal cell death following induced oxidative stress. The study highlighted the compound's ability to enhance endogenous antioxidant defenses.

Study 2: Anti-inflammatory Mechanisms

In vitro assays using human peripheral blood mononuclear cells showed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety assessments indicate potential toxicity at higher doses. The hazard statements associated with this compound include:

- H302: Harmful if swallowed

- H315: Causes skin irritation

These findings necessitate further investigation into the therapeutic window and long-term effects of the compound.

Q & A

Q. Can this compound serve as a building block for peptide-based therapeutics?

- Rationale : The Boc-protected amine and carboxylic acid moiety enable solid-phase peptide synthesis (SPPS). For example, coupling with Fmoc-amino acids via HATU/DIPEA activates the carboxyl group for amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.